1-((3,4-Dimethoxybenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride
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Overview
Description
1-((3,4-Dimethoxybenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a benzyl ether linkage, a piperidine ring, and a secondary alcohol, making it a versatile molecule for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3,4-Dimethoxybenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Benzyl Ether: The initial step involves the reaction of 3,4-dimethoxybenzyl alcohol with an appropriate alkylating agent to form the benzyl ether.
Introduction of the Piperidine Ring: The benzyl ether is then reacted with a piperidine derivative under suitable conditions to introduce the piperidine ring.
Formation of the Secondary Alcohol: The final step involves the reduction of a precursor compound to form the secondary alcohol group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-((3,4-Dimethoxybenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl ether and piperidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction can produce various alcohol derivatives.
Scientific Research Applications
1-((3,4-Dimethoxybenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities, including its effects on various receptors and enzymes.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((3,4-Dimethoxybenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-((3,4-Dimethoxybenzyl)oxy)-3-(morpholin-1-yl)propan-2-ol hydrochloride
- 1-((3,4-Dimethoxybenzyl)oxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride
Comparison: Compared to similar compounds, 1-((3,4-Dimethoxybenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is unique due to its specific structural features, such as the piperidine ring, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methoxy]-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4.ClH/c1-20-16-7-6-14(10-17(16)21-2)12-22-13-15(19)11-18-8-4-3-5-9-18;/h6-7,10,15,19H,3-5,8-9,11-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMRWYOXBGQJAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)COCC(CN2CCCCC2)O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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